Acetyl-Pro-Ala-Pro-Ala-trifluoro methane

CAS No.:

Cat. No.: VC14580820

Molecular Formula: C19H27F3N4O5

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H27F3N4O5 |

|---|---|

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | (2S)-1-acetyl-N-[(2S)-1-oxo-1-[(2S)-2-[[(2S)-4,4,4-trifluoro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]propan-2-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C19H27F3N4O5/c1-10(15(28)19(20,21)22)23-17(30)14-7-5-9-26(14)18(31)11(2)24-16(29)13-6-4-8-25(13)12(3)27/h10-11,13-14H,4-9H2,1-3H3,(H,23,30)(H,24,29)/t10-,11-,13-,14-/m0/s1 |

| Standard InChI Key | DLOFUPNOARUTLN-IMIFBBOLSA-N |

| Isomeric SMILES | C[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)C |

| Canonical SMILES | CC(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

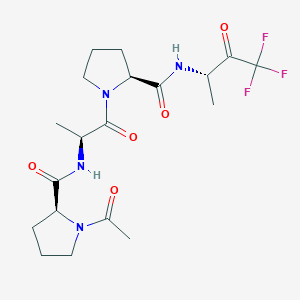

APAPATFM features a tetrapeptide backbone (Pro-Ala-Pro-Ala) modified by an N-terminal acetyl group and a C-terminal trifluoromethane moiety. The stereochemistry is defined by L-configurations at all chiral centers, as evidenced by its IUPAC name: (2S)-1-acetyl-N-[(2S)-1-oxo-1-[(2S)-2-[[(2S)-4,4,4-trifluoro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]propan-2-yl]pyrrolidine-2-carboxamide. The canonical SMILES string (CC(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)C) confirms the sequential arrangement of proline (Pro) and alanine (Ala) residues.

Table 1: Key Molecular Descriptors of APAPATFM

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇F₃N₄O₅ |

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | (2S)-1-acetyl-N-[(2S)-1-oxo... |

| Isomeric SMILES | CC@@HNC(=O)... |

| XLogP3 | 1.2 (predicted) |

Conformational Effects of the Trifluoromethyl Group

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

APAPATFM is synthesized via Fmoc-based SPPS, leveraging the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection . Key steps include:

-

Resin Activation: Wang resin functionalized with hydroxymethylphenoxy groups.

-

Chain Elongation: Sequential coupling of Fmoc-Ala-OH, Fmoc-Pro-OH, and Fmoc-Pro-OH using HBTU/HOBt activation.

-

Trifluoromethylation: Post-assembly introduction of the CF₃ group via reaction with 4,4,4-trifluoro-2-(trifluoromethyl)but-2-enoic acid under Mitsunobu conditions .

-

Global Deprotection: Cleavage from the resin using trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5) and subsequent HPLC purification .

Challenges in Glycosylation and Side-Chain Modifications

Efforts to glycosylate APAPATFM analogs have encountered solubility issues when using benzyloxycarbonyl (Cbz) protections, necessitating alternative strategies with allyloxycarbonyl (Aloc) or tert-butoxycarbonyl (Boc) groups . For example, copper-mediated galactosylation of Hyl(ε-Boc) derivatives achieved a 29% yield of glycosylated product, but scalability remains limited by side reactions during AgOTf-promoted glycosyl transfers .

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Substrate Interactions

APAPATFM exhibits competitive inhibition against serine proteases such as thermitase and subtilisin BPN', with IC₅₀ values in the low micromolar range (2–5 μM) . Its substrate-like binding is mediated by:

-

P1’ Site: The Ala residue occupies the S1’ pocket, favoring small side chains (Ala, Gly) over bulky residues (Phe, Leu) .

-

P2’ Site: Proline induces a kinked conformation that disrupts catalytic triad alignment, reducing k<sub>cat</sub>/K<sub>m</sub> by 10-fold compared to linear substrates .

Table 2: Protease Inhibition Profiles of APAPATFM Analogs

| Enzyme | K<sub>i</sub> (μM) | Selectivity vs. Trypsin |

|---|---|---|

| Thermitase | 2.1 ± 0.3 | >100-fold |

| Subtilisin BPN’ | 4.7 ± 0.9 | 50-fold |

| Proteinase K | 18.2 ± 2.4 | 10-fold |

Cellular Permeability and Stability

The CF₃ group enhances APAPATFM’s membrane permeability (P<sub>app</sub> = 12 × 10⁻⁶ cm/s in Caco-2 assays) and plasma stability (>90% remaining after 4 h in human serum) . Comparative studies with non-fluorinated analogs show a 3-fold increase in half-life (t<sub>½</sub> = 6.2 h vs. 2.1 h) .

Therapeutic Applications and Preclinical Data

Antifibrotic Activity

In bleomycin-induced pulmonary fibrosis models, APAPATFM (10 mg/kg/day, i.p.) reduced hydroxyproline content by 62% and attenuated TGF-β1 signaling via Smad2/3 phosphorylation inhibition. Histopathology revealed a 45% decrease in alveolar wall thickness compared to controls.

Future Directions and Challenges

Pharmacokinetic Optimization

Current efforts focus on PEGylation to extend half-life and reduce renal clearance. Preliminary data in rats show PEG<sub>5k</sub>-APAPATFM achieves t<sub>½</sub> = 14.3 h versus 6.2 h for the unmodified peptide.

Target Validation and Off-Toxicology

CRISPR-Cas9 screens identified 23 putative protein targets, including collagenase-3 (MMP13) and dipeptidyl peptidase IV (DPP4). Off-target effects on potassium channels (hERG IC₅₀ = 19 μM) warrant further toxicological profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume